

# Step-by-step protocol for 5-Aminononane synthesis

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## Compound of Interest

Compound Name: 5-Aminononane

Cat. No.: B1583900

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An Application Note for the Synthesis of **5-Aminononane**

Topic: Step-by-step protocol for **5-Aminononane** synthesis Audience: Researchers, scientists, and drug development professionals.

## Introduction

**5-Aminononane** (also known as 5-nonylamine) is a primary aliphatic amine with the chemical formula  $C_9H_{21}N$ .<sup>[1][2][3][4]</sup> Structurally, it features a nine-carbon chain with an amino group ( $-NH_2$ ) located at the central, fifth carbon position.<sup>[1]</sup> This configuration imparts specific physical and chemical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.<sup>[1]</sup> Its molecular weight is approximately 143.27 g/mol, and it is identified by the CAS Registry Number 2198-45-0.<sup>[1][2][5]</sup>

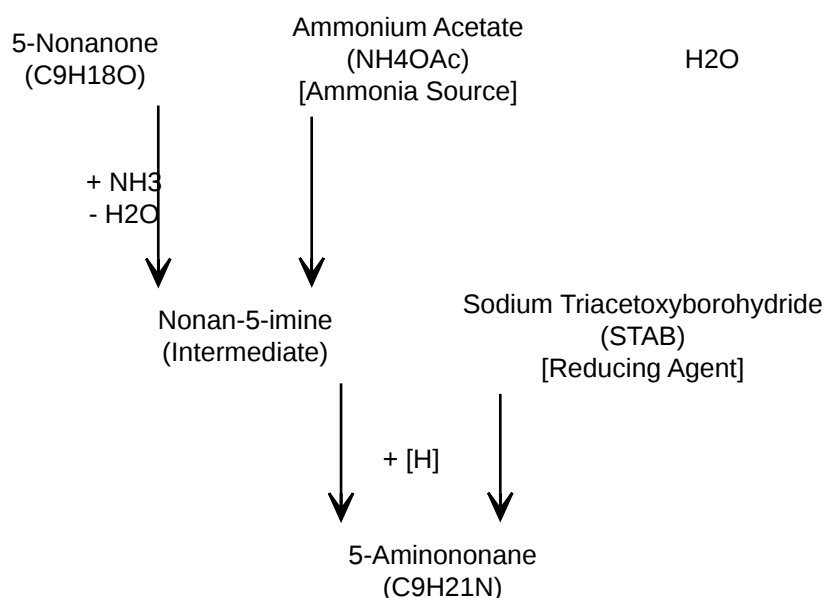
While several synthetic routes exist for the preparation of amines, reductive amination of a corresponding ketone stands out as the most versatile and widely employed approach for synthesizing **5-aminononane**.<sup>[1][6][7]</sup> This method is favored for its operational simplicity, high atom economy, and excellent yields.<sup>[1]</sup> The process involves the reaction of 5-nonanone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.<sup>[1][6]</sup> This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of **5-aminononane** via reductive amination using sodium triacetoxyborohydride.

## Principle of Reductive Amination

The synthesis proceeds as a one-pot reaction, which can be conceptually divided into two key stages:

- **Imine Formation:** 5-nonanone reacts with an ammonia source (here, ammonium acetate) in a reversible condensation reaction. The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to yield a C=N double bond, forming the corresponding imine.<sup>[1][6]</sup>
- **Imine Reduction:** A selective reducing agent is used to reduce the imine to a saturated amine. The choice of reducing agent is critical to ensure that the imine is reduced preferentially over the starting ketone.<sup>[1][8]</sup>

## Reaction Pathway: 5-Nonanone to 5-Aminononane



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Caption: Reductive amination pathway from ketone to primary amine.

## Methodology: Synthesis via Reductive Amination

This protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) as the reducing agent. While Sodium Cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) has been traditionally used, achieving yields of 75-85%, STAB is a superior alternative.<sup>[1]</sup> It is less toxic, requires no stringent pH control, and its bulky nature enhances selectivity, typically affording higher yields of 80-92% under mild conditions.<sup>[1][9]</sup>

## Materials and Equipment

Reagents & Chemicals	Equipment
5-Nonanone ( $\geq 98\%$ )	Round-bottom flask (250 mL)
Ammonium Acetate ( $\text{NH}_4\text{OAc}$ , $\geq 98\%$ )	Magnetic stirrer and stir bar
Sodium Triacetoxyborohydride (STAB)	Reflux condenser
1,2-Dichloroethane (DCE, anhydrous)	Inert gas line (Nitrogen or Argon)
Sodium Hydroxide ( $\text{NaOH}$ , 1M aq. soln.)	Separatory funnel
Dichloromethane (DCM)	Rotary evaporator
Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )	Standard laboratory glassware
Deionized Water	Thin-Layer Chromatography (TLC) plates

## Quantitative Data for Synthesis

Reagent	MW ( g/mol )	Amount	Moles	Equivalents
5-Nonanone	142.24	5.00 g	35.15 mmol	1.0
Ammonium Acetate	77.08	8.13 g	105.5 mmol	3.0
STAB	211.94	8.94 g	42.18 mmol	1.2
1,2-Dichloroethane (DCE)	-	100 mL	-	-

## Detailed Step-by-Step Protocol

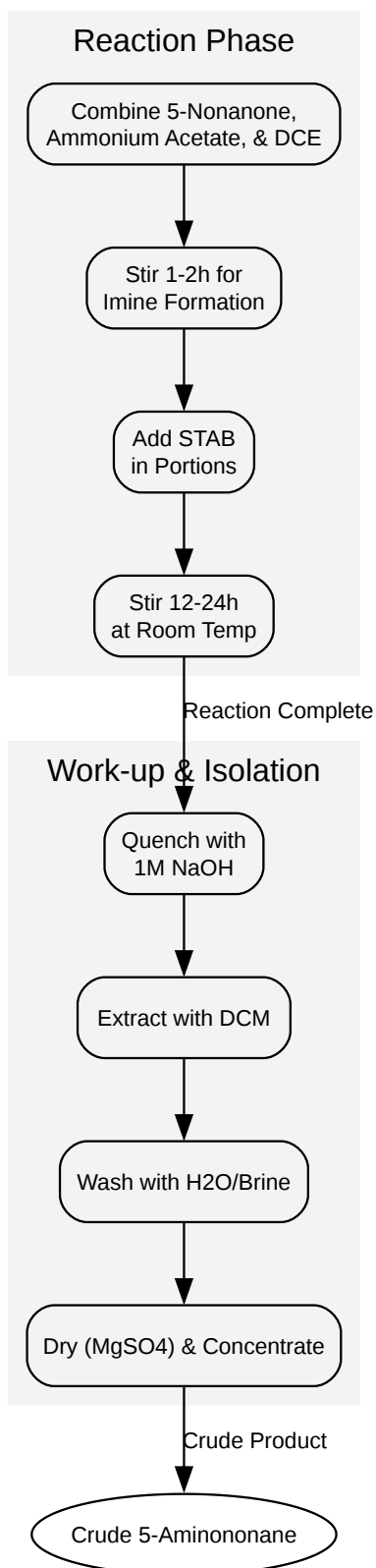
## PART 1: Reaction Setup and Execution

- **Flask Preparation:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nonanone (5.00 g, 35.15 mmol) and ammonium acetate (8.13 g, 105.5 mmol).
- **Solvent Addition:** Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.
- **Imine Formation:** Stir the mixture vigorously at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The solution will likely remain a suspension.
- **Addition of Reducing Agent:** Carefully add sodium triacetoxyborohydride (STAB) (8.94 g, 42.18 mmol) to the suspension in small portions over 15-20 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady reaction rate.
- **Reaction:** Allow the reaction to stir at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone spot has disappeared.

## PART 2: Work-up and Isolation

- **Quenching:** Once the reaction is complete, carefully quench it by slowly adding 50 mL of 1M aqueous sodium hydroxide (NaOH) solution. Stir for 15 minutes. Causality Note: The basic solution neutralizes the acetic acid byproduct from STAB and deprotonates the ammonium salt of the product, liberating the free amine into the organic phase.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane (DCM).
- **Combine and Wash:** Combine all organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine to remove residual water-soluble impurities.
- **Drying and Concentration:** Dry the combined organic phase over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent using a rotary evaporator to yield the crude **5-aminononane** as an oil.

## Experimental Workflow



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Caption: Workflow for the synthesis and isolation of crude **5-aminononane**.

## Purification Protocol: Fractional Vacuum Distillation

The crude product contains the desired **5-aminononane** along with potential impurities.

Fractional distillation is the most effective method for purifying simple aliphatic amines on a laboratory scale, separating compounds based on differences in their boiling points.<sup>[1]</sup>

- **Apparatus Setup:** Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
- **Transfer Crude Product:** Transfer the crude oil into the distillation flask.
- **Apply Vacuum:** Gradually apply vacuum to the system. **5-Aminononane** has a boiling point of approximately 191-193 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent thermal decomposition.
- **Heating:** Gently heat the distillation flask using a heating mantle.
- **Collect Fractions:** Discard any initial low-boiling fractions. Collect the fraction that distills at the expected boiling point for **5-aminononane** under the applied vacuum. Typical recovery yields from distillation range from 70-90%.<sup>[1]</sup>
- **Final Product:** The collected fraction should be a clear, colorless liquid, which is the purified **5-aminononane**.

## Characterization of 5-Aminononane

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

Analysis Technique	Expected Result
Mass Spectrometry (EI)	Molecular Ion ( $M^+$ ): $m/z = 143$ . Key Fragments: $m/z = 86$ (from cleavage alpha to the nitrogen), $m/z = 30$ . <a href="#">[2]</a> <a href="#">[5]</a>
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	Signals corresponding to the butyl chains (triplets and multiplets between $\sim 0.9$ - $1.5$ ppm), a signal for the methine proton ( $\text{CH-N}$ ) around $\sim 2.7$ ppm, and a broad singlet for the amine protons ( $-\text{NH}_2$ ) which can vary in chemical shift. <a href="#">[10]</a>
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	Five distinct signals are expected due to the molecule's symmetry: four for the butyl chains and one for the methine carbon attached to the nitrogen. <a href="#">[5]</a>
IR Spectroscopy (Neat)	Characteristic N-H stretching vibrations for a primary amine in the range of $3300$ - $3400\text{ cm}^{-1}$ , and C-H stretching just below $3000\text{ cm}^{-1}$ . <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>

## Safety and Handling

- Reagents: Handle all chemicals in a well-ventilated fume hood. 1,2-dichloroethane is a suspected carcinogen. Sodium triacetoxyborohydride can react with moisture; handle it in a dry environment.
- Product: **5-Aminononane** is expected to be an irritant to the skin and eyes.[\[1\]](#) Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
- Disposal: Dispose of all chemical waste according to institutional and local regulations.

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